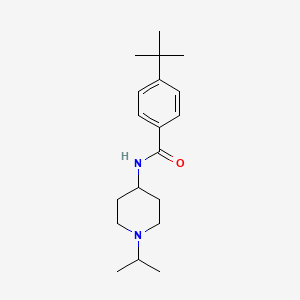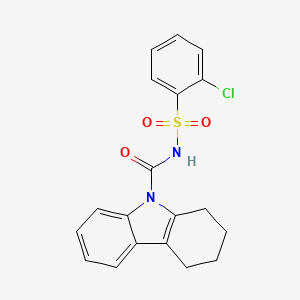
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate typically involves the reaction of pyrene-1-carbaldehyde with piperidine-2-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be summarized as follows:
Step 1: Pyrene-1-carbaldehyde is reacted with piperidine-2-carboxylic acid ethyl ester.
Step 2: The mixture is heated under reflux conditions for several hours.
Step 3: The product is purified using column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, use of industrial-grade solvents and catalysts, and implementation of efficient purification techniques to ensure high throughput and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular functions. The piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- 1-(2-pyridin-4-yl-ethyl)-piperazine
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties and potential for DNA intercalation. This makes it particularly valuable for research in fields such as photochemistry and molecular biology.
Propiedades
IUPAC Name |
ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-28-25(27)22-8-3-4-15-26(22)16-20-12-11-19-10-9-17-6-5-7-18-13-14-21(20)24(19)23(17)18/h5-7,9-14,22H,2-4,8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXTPVDUVYIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-bromophenyl)-4-methylbenzenesulfonamide](/img/structure/B4906226.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3,4-dimethoxybenzyl)methanamine](/img/structure/B4906232.png)
![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}acetamide](/img/structure/B4906241.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4906250.png)


![2'-amino-5-bromo-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile](/img/structure/B4906275.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4906289.png)


![3-{[(2-methoxy-1-methylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4906320.png)
![ethyl 5-({[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B4906325.png)
